6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine

Catalog No.
S13548875
CAS No.
M.F
C12H9BrN4
M. Wt
289.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine

Product Name

6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine

IUPAC Name

6-bromo-2-phenylimidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

InChI

InChI=1S/C12H9BrN4/c13-10-7-17-6-9(8-4-2-1-3-5-8)15-12(17)11(14)16-10/h1-7H,(H2,14,16)

InChI Key

VWNNBVHXUZBHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(N=C(C3=N2)N)Br

6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine is a bicyclic heterocyclic compound consisting of a fused imidazole and pyrazine ring system. It features a bromine atom at the 6-position, a phenyl group at the 2-position, and an amino group at the 8-position. The compound has a molecular formula of C12H9BrN4 and a molecular weight of 289.13 g/mol.

  • Nucleophilic substitution: The bromine atom at the 6-position can be replaced by various nucleophiles, such as amines, thiols, or alcohols.
  • Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxide derivatives.
  • Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
  • Cross-coupling reactions: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new substituents at the 6-position .

While specific biological activities of 6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine have not been extensively reported, similar imidazo[1,2-A]pyrazine derivatives have shown promising biological properties:

  • Antioxidant activity: Some imidazo[1,2-A]pyrazine derivatives have demonstrated antioxidant properties .
  • Antimicrobial activity: Certain compounds in this class have exhibited antimicrobial effects against various pathogens .
  • Potential anticancer properties: Research is ongoing to explore the anticancer potential of imidazo[1,2-A]pyrazine derivatives.

The synthesis of 6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine can be achieved through several methods:

  • Cyclization of 2-amino-3-bromopyrazine with phenacyl bromide: This method involves the condensation of 2-amino-3-bromopyrazine with phenacyl bromide in acetone at room temperature .
  • Bromination of 2-phenylimidazo[1,2-A]pyrazin-8-amine: The compound can be synthesized by selective bromination of 2-phenylimidazo[1,2-A]pyrazin-8-amine using N-bromosuccinimide (NBS) in ethanol .
  • Microwave-assisted synthesis: Some researchers have reported the use of microwave irradiation to accelerate the cyclization step in the synthesis of imidazo[1,2-A]pyrazine derivatives .

6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine and its derivatives have several potential applications:

  • Medicinal chemistry: The compound serves as a valuable intermediate in the synthesis of potential drug candidates.
  • Materials science: Imidazo[1,2-A]pyrazine derivatives have been explored for their photophysical properties and potential use in organic electronics .
  • Chemical biology: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
  • Agrochemicals: Some imidazo[1,2-A]pyrazine derivatives have shown promise as potential pesticides or plant growth regulators .

  • Enzyme inhibition: Some imidazo[1,2-A]pyrazine derivatives have shown inhibitory effects on specific enzymes, such as kinases or proteases .
  • Receptor binding: Certain compounds in this class have demonstrated affinity for specific receptors, such as GABA receptors or adenosine receptors.
  • DNA binding: Some imidazo[1,2-A]pyrazine derivatives have been investigated for their potential to interact with DNA, which could be relevant for their anticancer properties .

Similar Compounds: Comparison and Uniqueness

6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine shares structural similarities with several other compounds:

  • N-methyl-5-phenylimidazo[1,2-A]pyrazin-8-amine: This compound differs in the position of the phenyl group and the presence of an N-methyl group instead of bromine.
  • 6-(2-furyl)-2-phenyl-imidazo[1,2-a]pyridine: This compound features a pyridine ring instead of a pyrazine ring and a furyl group at the 6-position .
  • 6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-8-amine: This compound has a pyridine ring instead of a pyrazine ring and additional methoxy substituents on the phenyl group .
  • 8-morpholino-2-phenylimidazo[1,2-a]pyrazine: This compound lacks the bromine atom and has a morpholine group at the 8-position instead of an amino group .

The uniqueness of 6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine lies in its specific substitution pattern, combining a bromine atom, a phenyl group, and an amino group on the imidazo[1,2-A]pyrazine core. This particular arrangement of substituents may confer unique reactivity and biological properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.00106 g/mol

Monoisotopic Mass

288.00106 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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